![molecular formula C23H29Cl2N3O B609397 NAcM-OPT CAS No. 2089293-61-6](/img/structure/B609397.png)
NAcM-OPT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NAcM-OPT is a specific, reversible, and orally bioavailable inhibitor of cullin neddylation 1 (DCN1) that targets N-Acetyl-UBE2M (E2 conjugating enzyme, UBC12) interaction with DCN1 .
Synthesis Analysis
The synthesis of NAcM-OPT involves the optimization of a novel class of small molecule inhibitors of the DCN1-UBE2M interaction. The optimization process was guided by rational X-ray co-structure, which led to a 25-fold improvement in potency relative to the initial screening hit .Molecular Structure Analysis
The molecular weight of NAcM-OPT is 434.40, and its chemical formula is C23H29Cl2N3O . The structure of DCN1 bound to NAcM-OPT has been determined using X-ray diffraction .Chemical Reactions Analysis
NAcM-OPT is used to study the effects of acute pharmacologic inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway .Physical And Chemical Properties Analysis
NAcM-OPT is a white to off-white solid. It is soluble in DMSO and ethanol but insoluble in water .科学的研究の応用
Cancer Treatment
NAcM-OPT is being studied as a potential therapeutic agent in the treatment of cancer . It targets the interaction of UBC12 and DCN1, two proteins involved in the neddylation pathway . This pathway is often hyperactivated in many types of cancer, contributing to disease progression and drug resistance . By inhibiting this pathway, NAcM-OPT could potentially slow down or stop the growth of cancer cells .
Protein Degradation
The neddylation pathway, which NAcM-OPT targets, plays a crucial role in protein degradation . This process involves the conjugation of NEDD8 proteins to substrate proteins, which can change their function, activity, and subcellular localization . By targeting this pathway, NAcM-OPT could potentially influence the degradation of various proteins .
Cell Cycle Regulation
The neddylation pathway is closely tied to cell cycle regulation . By inhibiting this pathway, NAcM-OPT could potentially affect the cell cycle, which is a critical process in the growth and division of cells .
DNA Damage Repair
The neddylation pathway also plays a role in DNA damage repair . By targeting this pathway, NAcM-OPT could potentially influence the repair of DNA damage, which is crucial for maintaining the integrity of the genome .
Cellular Stress Response
Components of the neddylation pathway are involved in the cellular stress response . By inhibiting this pathway, NAcM-OPT could potentially affect how cells respond to various forms of stress .
Head and Neck Cancer Treatment
NAcM-OPT has shown promising results in preclinical studies and early-stage clinical trials for the treatment of head and neck cancer . This type of cancer is diagnosed in nearly 900,000 new patients worldwide each year, and new therapeutics that target novel pathways like neddylation are desperately needed .
作用機序
Safety and Hazards
特性
IUPAC Name |
1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHJABWIKCBGMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NAcM-OPT |
Q & A
Q1: How does NAcM-OPT interact with its target and what are the downstream effects?
A1: NAcM-OPT is an orally bioavailable small molecule that inhibits the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating Enzyme E2 M (UBE2M) []. This interaction is crucial for the neddylation of cullin proteins, a process essential for the proper function of Cullin-RING Ligases (CRLs), the largest family of ubiquitin ligases []. By disrupting DCN1-UBE2M binding, NAcM-OPT prevents cullin neddylation, leading to the downregulation of CRL activity and impacting downstream cellular processes controlled by CRL substrates [].
Q2: What is known about the structure-activity relationship (SAR) of NAcM-OPT and its analogues?
A2: While the provided abstract doesn't explicitly detail the structure of NAcM-OPT (67), it mentions that it's an analogue of compound 7, derived from a series of piperidinyl ureas []. The research highlights that NAcM-OPT retains the favorable biochemical and cellular activity of compound 7 while demonstrating improved metabolic stability in vitro and in vivo []. This suggests that structural modifications were made to compound 7 to generate NAcM-OPT, resulting in enhanced pharmacokinetic properties without compromising its ability to inhibit DCN1-UBE2M interaction and downstream cullin neddylation.
Q3: What in vitro and in vivo efficacy data is available for NAcM-OPT?
A3: The abstract indicates that NAcM-OPT displays potent biochemical and cellular activity, effectively inhibiting both the DCN1-UBE2M interaction and DCN1-mediated cullin neddylation []. It also reduces steady-state cullin neddylation levels in a squamous carcinoma cell line characterized by DCN1 amplification []. Furthermore, NAcM-OPT demonstrates oral bioavailability and is well-tolerated in mice []. This data collectively suggests that NAcM-OPT holds promise as a potential therapeutic agent and is currently being utilized to investigate the consequences of acute pharmacological inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。